Sodium (4-methoxyphenyl)(morpholino)phosphinodithioate
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Overview
Description
Hydrogen sulfide is a gasotransmitter with significant biological roles, including regulation of cardiovascular, nervous, and immune systems . GYY4137 is particularly noted for its ability to release H₂S in a controlled and sustained manner, making it a valuable tool in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium (4-methoxyphenyl)(morpholino)phosphinodithioate typically involves the reaction of 4-methoxyphenylphosphinodithioic acid with morpholine in the presence of sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. The use of high-purity reagents and controlled reaction environments is crucial to ensure product consistency and quality .
Chemical Reactions Analysis
Types of Reactions: Sodium (4-methoxyphenyl)(morpholino)phosphinodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other sulfur-containing compounds.
Substitution: The morpholino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted phosphinodithioates.
Scientific Research Applications
Sodium (4-methoxyphenyl)(morpholino)phosphinodithioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent for studying the effects of hydrogen sulfide in various chemical reactions.
Mechanism of Action
The primary mechanism of action of Sodium (4-methoxyphenyl)(morpholino)phosphinodithioate involves the slow and sustained release of hydrogen sulfide. This release occurs through hydrolysis, where the compound gradually breaks down in aqueous environments to release H₂S . The released H₂S then interacts with various molecular targets, including ion channels, enzymes, and signaling proteins, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Sodium hydrosulfide (NaHS): A rapid H₂S-releasing donor.
Diallyl trisulfide (DATS): Another slow-releasing H₂S donor.
Lawesson’s reagent:
Uniqueness: Sodium (4-methoxyphenyl)(morpholino)phosphinodithioate is unique due to its ability to release H₂S in a controlled and sustained manner, mimicking endogenous H₂S production. This property makes it particularly valuable for studying the long-term effects of H₂S in biological systems and for potential therapeutic applications .
Biological Activity
Sodium (4-methoxyphenyl)(morpholino)phosphinodithioate, commonly referred to as GYY4137, is a synthetic compound that acts as a slow-releasing hydrogen sulfide (H₂S) donor. Its biological activity has garnered significant attention due to its potential therapeutic applications in various physiological and pathological conditions.
- IUPAC Name : (4-methoxyphenyl)-morpholin-4-yl-sulfanyl-sulfanylidene-phosphane
- Molecular Formula : C₁₃H₁₈N₂O₂PS₂
- CAS Number : 53393943
GYY4137 releases H₂S in a controlled manner, mimicking endogenous production. This slow release is advantageous compared to traditional sulfide salts, which deliver H₂S in a rapid burst. The sustained release allows for prolonged biological effects, making GYY4137 a valuable tool in research and potential therapeutic applications .
1. Vasodilatory Effects
GYY4137 has been shown to exhibit vasodilatory properties, contributing to its potential use in treating hypertension. Studies indicate that H₂S acts as a gasotransmitter with vasodilator effects, which can help manage cardiovascular diseases .
2. Anti-inflammatory Activity
Research has demonstrated that GYY4137 can significantly reduce inflammation markers in various models. For instance, in vivo studies revealed that administration of GYY4137 decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6 following lipopolysaccharide (LPS) administration. This suggests its potential role in managing systemic inflammation and conditions like sepsis .
3. Cellular Protection
GYY4137's ability to protect against oxidative stress has been noted in several studies. It mitigates cellular damage induced by reactive oxygen species (ROS), thereby preserving cell viability and function in various tissues, including lung and vascular cells .
Table 1: Summary of Key Findings on GYY4137
Detailed Case Study: Anti-inflammatory Effects
A study investigated the effects of GYY4137 on LPS-induced inflammation in rats. The compound was administered either before or after LPS injection. Results showed that GYY4137 significantly lowered plasma concentrations of inflammatory markers and improved histological outcomes in lung tissues, indicating its therapeutic potential in inflammatory diseases .
Future Directions
Research continues to explore the full range of biological activities associated with GYY4137. Future studies are likely to focus on:
- Mechanistic Insights : Understanding the pathways through which GYY4137 exerts its effects, particularly regarding polysulfide formation.
- Therapeutic Applications : Expanding the use of GYY4137 beyond cardiovascular and inflammatory conditions to other areas such as neuroprotection and metabolic disorders.
- Structural Modifications : Developing derivatives of GYY4137 that may enhance its efficacy or specificity for particular biological targets .
Properties
Molecular Formula |
C11H15NNaO2PS2 |
---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
sodium;(4-methoxyphenyl)-morpholin-4-yl-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C11H16NO2PS2.Na/c1-13-10-2-4-11(5-3-10)15(16,17)12-6-8-14-9-7-12;/h2-5H,6-9H2,1H3,(H,16,17);/q;+1/p-1 |
InChI Key |
ZFQXKWOUNSKHAG-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)P(=S)(N2CCOCC2)[S-].[Na+] |
Origin of Product |
United States |
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